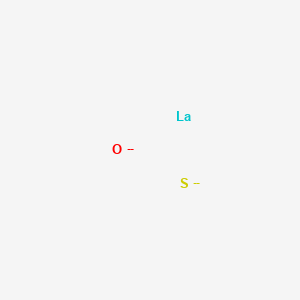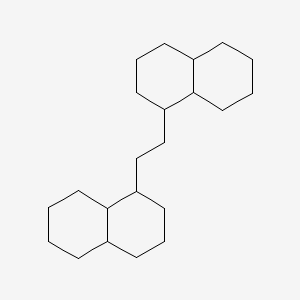
1,2,3,5-Tetrachloro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrachloro-4-iodobenzene is an aromatic compound characterized by the presence of four chlorine atoms and one iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrachloro-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2,3,5-tetrachlorobenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atom with an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrachloro-4-iodobenzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [bis(trifluoroacetoxy)]iodobenzene and other hypervalent iodine compounds.
Substitution: Nucleophilic aromatic substitution reactions often require strong nucleophiles and elevated temperatures to proceed efficiently.
Major Products Formed
Scientific Research Applications
1,2,3,5-Tetrachloro-4-iodobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrachloro-4-iodobenzene involves its ability to undergo electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing chlorine atoms enhances the compound’s reactivity towards nucleophiles, facilitating substitution reactions . Additionally, the iodine atom can participate in oxidative processes, leading to the formation of quinones and other oxidized products .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorobenzene: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
1,2,4,5-Tetrachlorobenzene: Another tetrachlorobenzene isomer with different substitution patterns, affecting its reactivity and applications.
1,2,3,5-Tetrachloro-4-bromobenzene:
Uniqueness
1,2,3,5-Tetrachloro-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns. The combination of these halogens allows for diverse chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
56892-56-9 |
|---|---|
Molecular Formula |
C6HCl4I |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-iodobenzene |
InChI |
InChI=1S/C6HCl4I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
InChI Key |
YIEQXFPNXDJUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)I)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


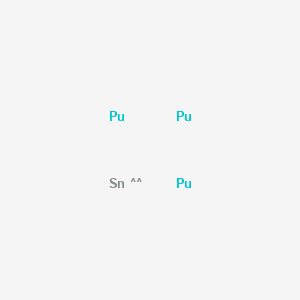
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
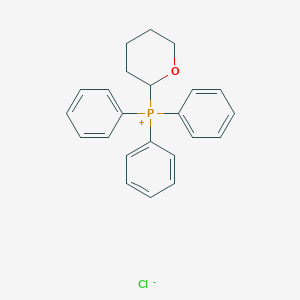


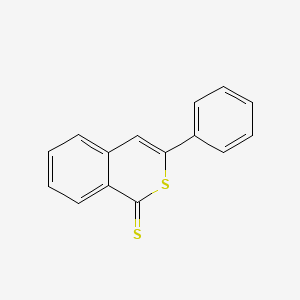
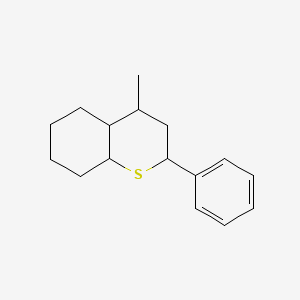
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)

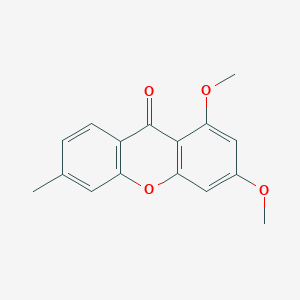
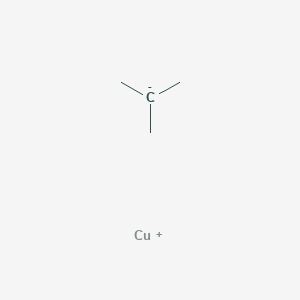
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
